molecular formula C10H14ClN5 B2922895 1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride CAS No. 2413896-34-9

1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride

Cat. No.: B2922895
CAS No.: 2413896-34-9
M. Wt: 239.71
InChI Key: RWZKXCYAZKVWAZ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It’s known that tetrazoles, such as the one present in this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that the compound might interact with targets that typically bind to carboxylic acids.

Mode of Action

Tetrazoles are known to mimic the function of carboxylic acids . They can form hydrogen bonds with their targets, similar to carboxylic acids, but are more resistant to metabolic degradation . This could potentially enhance the stability and duration of the compound’s interaction with its targets.

Biochemical Pathways

Given that tetrazoles are often used as carboxylic acid isosteres , it’s plausible that this compound could influence pathways where carboxylic acids play a key role. These could include various metabolic pathways, as carboxylic acids are integral to many biological processes.

Pharmacokinetics

Tetrazoles are generally known for their metabolic stability , which could potentially enhance the bioavailability of EN300-26620116.

Preparation Methods

The synthesis of 1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Substitution Reaction: The tetrazole ring is then substituted with a 2,6-dimethylphenyl group through a nucleophilic substitution reaction.

    Formation of Methanamine:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Comparison with Similar Compounds

Properties

IUPAC Name

[1-(2,6-dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.ClH/c1-7-4-3-5-8(2)10(7)15-9(6-11)12-13-14-15;/h3-5H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJXZDUGQVDFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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